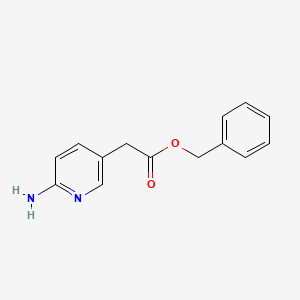
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the reaction of 2-methyl-4-nitro-3-pyrazolecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
化学反応の分析
Types of Reactions
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-methyl-4-amino-pyrazol-3-yl)acetate.
Hydrolysis: 2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
科学的研究の応用
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active pyrazole moiety. These interactions can modulate various biochemical pathways, including enzyme activity and receptor signaling.
類似化合物との比較
Similar Compounds
Methyl 2-(2-methyl-4-amino-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid: The carboxylic acid analog of the ester.
Methyl 2-(4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
methyl 2-(2-methyl-4-nitropyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(3-7(11)14-2)6(4-8-9)10(12)13/h4H,3H2,1-2H3 |
InChIキー |
CCGMDALZKJFINS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8551333.png)




![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)





![N-[4-(2-chlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B8551430.png)

